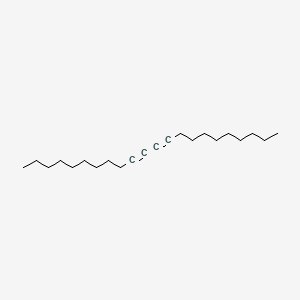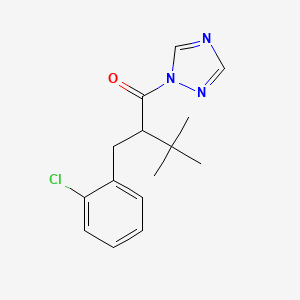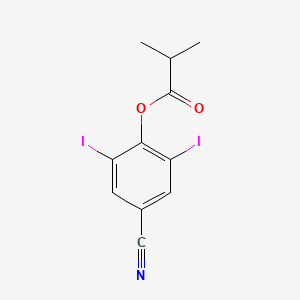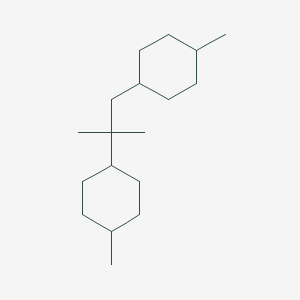![molecular formula C13H13NO2S B14311703 2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile CAS No. 110921-43-2](/img/no-structure.png)
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile is a chemical compound with the molecular formula C₁₃H₁₃NO₂S This compound features a cyclopentane ring substituted with a benzenesulfinylmethyl group, a ketone, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile typically involves multiple steps:
Formation of the Benzenesulfinylmethyl Intermediate: This step involves the reaction of benzene with a sulfinylating agent to introduce the sulfinyl group.
Cyclopentane Ring Formation: The intermediate is then reacted with a suitable cyclopentane precursor under conditions that promote ring closure.
Introduction of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, often using a cyanide source.
Oxidation to Form the Ketone: The final step involves the oxidation of the appropriate carbon to form the ketone group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone.
Reduction: The ketone and nitrile groups can be reduced to their corresponding alcohol and amine, respectively.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of amides, esters, or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfinyl group can participate in redox reactions, while the nitrile and ketone groups can form hydrogen bonds or covalent interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-[(Benzenesulfinyl)methyl]-3-hydroxycyclopentane-1-carbonitrile: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
2-[(Benzenesulfinyl)methyl]-3-oxocyclopentane-1-carbonitrile is unique due to the presence of both a benzenesulfinyl group and a nitrile group on the cyclopentane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique combination of functional groups makes it a valuable target for research in various scientific disciplines.
Eigenschaften
| 110921-43-2 | |
Molekularformel |
C13H13NO2S |
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
2-(benzenesulfinylmethyl)-3-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2S/c14-8-10-6-7-13(15)12(10)9-17(16)11-4-2-1-3-5-11/h1-5,10,12H,6-7,9H2 |
InChI-Schlüssel |
QPSBCSYCAFXJAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C(C1C#N)CS(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
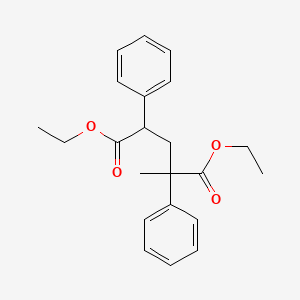
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
